瓜夷查韦林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

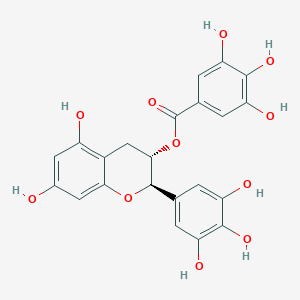

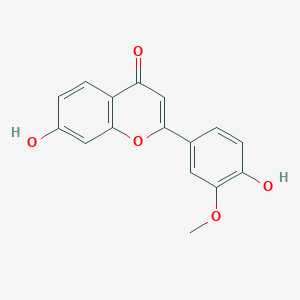

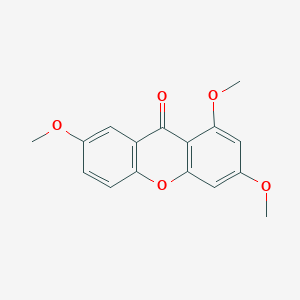

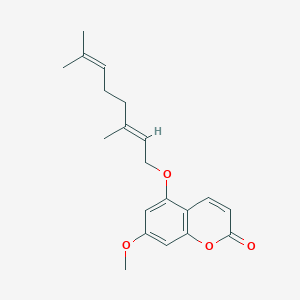

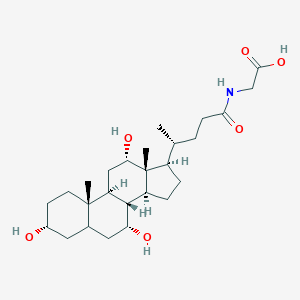

瓜亚维林是一种天然存在的黄酮类糖苷,特别是槲皮素的 3-O-阿拉伯糖苷。 这种化合物因其潜在的健康益处而受到关注,特别是它的抗菌和抗氧化特性 .

科学研究应用

作用机制

瓜亚维林主要通过与微生物细胞膜的相互作用发挥作用。 它通过破坏细胞膜完整性和抑制酸生成来抑制变形链球菌的生长,而酸生成对于牙菌斑的形成至关重要 . 此外,其抗氧化特性归因于其清除自由基和抑制氧化应激的能力 .

类似化合物:

槲皮素: 瓜亚维林的苷元形式,以其抗氧化和抗炎特性而闻名。

金丝桃苷: 另一种具有类似抗菌和抗氧化活性的槲皮素糖苷.

异槲皮苷: 一种以葡萄糖作为糖基的槲皮素糖苷,表现出类似的生物活性.

瓜亚维林的独特性: 瓜亚维林的独特性在于其特异的糖基,阿拉伯糖,这可能会影响其溶解度,生物利用度以及与其他槲皮素糖苷相比的特定生物活性 .

生化分析

Biochemical Properties

Guaijaverin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, dipeptidyl peptidase-4, and hydroxysteroid 11-beta dehydrogenase 1 . These interactions are primarily inhibitory, which contributes to its potential therapeutic effects, such as anti-diabetic properties. Guaijaverin’s interaction with aldose reductase, for instance, helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .

Cellular Effects

Guaijaverin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium implicated in dental caries . This inhibition is achieved through the reduction of acid production, cell-surface hydrophobicity, and sucrose-dependent adherence and aggregation . Additionally, guaijaverin influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects .

Molecular Mechanism

At the molecular level, guaijaverin exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, guaijaverin’s binding to aldose reductase inhibits the enzyme’s activity, reducing the conversion of glucose to sorbitol . This inhibition helps in managing diabetic complications. Furthermore, guaijaverin’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guaijaverin have been observed to change over time. The compound is stable under heat and acidic conditions but is partially labile under alkaline conditions . Long-term studies have shown that guaijaverin maintains its antimicrobial activity over extended periods, making it a potential candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of guaijaverin vary with different dosages in animal models. At lower doses, guaijaverin exhibits significant therapeutic effects, such as improved pancreatic islet function and hepatocyte morphology in diabetic mice . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

Guaijaverin is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and dipeptidyl peptidase-4, influencing metabolic flux and metabolite levels . These interactions contribute to its anti-diabetic and antioxidant effects, highlighting its potential in managing metabolic disorders .

Transport and Distribution

Within cells and tissues, guaijaverin is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its interactions with cell-surface hydrophobicity and adherence properties . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

Guaijaverin’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, optimizing its therapeutic effects .

准备方法

合成路线和反应条件: 瓜亚维林可以通过生物自显影引导的色谱分离从番石榴叶中分离出来。 该过程包括用甲醇提取叶子,然后进行色谱分离以得到瓜亚维林 .

工业生产方法: 瓜亚维林的工业生产尚未得到广泛的记录。 从天然来源提取仍然是主要方法。 该过程包括使用甲醇等溶剂进行大规模提取,然后通过色谱技术进行纯化 .

反应类型:

氧化: 瓜亚维林可以发生氧化反应,特别是在黄酮结构上存在的羟基上。

还原: 还原反应可以针对黄酮骨架中的羰基。

取代: 取代反应可以在羟基上发生,导致形成各种衍生物。

常见试剂和条件:

氧化: 在酸性条件下使用过氧化氢或高锰酸钾等试剂。

还原: 使用硼氢化钠或氢化铝锂等试剂。

取代: 在碱性条件下使用酰氯或卤代烷等试剂。

主要生成产物:

氧化: 形成醌类或其他氧化衍生物。

还原: 形成还原的黄酮类衍生物。

取代: 形成酰化或烷基化的黄酮类衍生物。

相似化合物的比较

Quercetin: The aglycone form of guaijaverin, known for its antioxidant and anti-inflammatory properties.

Avicularin: Another quercetin glycoside with similar antimicrobial and antioxidant activities.

Isoquercitrin: A quercetin glycoside with glucose as the sugar moiety, exhibiting similar biological activities.

Uniqueness of Guaijaverin: Guaijaverin’s uniqueness lies in its specific sugar moiety, arabinose, which may influence its solubility, bioavailability, and specific biological activities compared to other quercetin glycosides .

属性

CAS 编号 |

22255-13-6 |

|---|---|

分子式 |

C20H18O11 |

分子量 |

434.3 g/mol |

IUPAC 名称 |

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1 |

InChI 键 |

BDCDNTVZSILEOY-BQCJVYABSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |

熔点 |

239 °C |

| 22255-13-6 30370-87-7 |

|

物理描述 |

Solid |

相关CAS编号 |

5041-68-9 |

同义词 |

Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What natural sources are rich in Guaiaverin?

A1: Guaiaverin has been identified in various plant sources. The provided research articles highlight its presence in:

- Dried apple cultivars: [] Several apple cultivars, including 'Angold', 'Artiga', 'Golden Delicious', 'Meteor', and 'Topaz', were found to contain Guaiaverin.

- Zizyphus jujuba leaves (ZJL): [] ZJL extract exhibited anti-inflammatory activity, and Guaiaverin was identified as one of the bioactive compounds present.

- Geum aleppicum and Sibbaldianthe bifurca herbs: [] These herbs, traditionally used to treat diabetes, were found to contain Guaiaverin among other bioactive compounds.

Q2: What analytical techniques are commonly used to identify and quantify Guaiaverin in plant extracts?

A2: The research articles showcase the use of sophisticated analytical techniques for Guaiaverin analysis:

- High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC-PDA-ESI-tQ-MS/MS): [] This powerful hyphenated technique allows for the separation, identification, and quantification of Guaiaverin within complex plant extracts.

- Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOFHRMS): [] This technique provides high sensitivity and resolution for identifying and quantifying Guaiaverin and other compounds in complex mixtures like plant extracts.

Q3: Has Guaiaverin demonstrated any promising biological activities in research studies?

A3: While further research is ongoing, some studies suggest potential bioactivities:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。